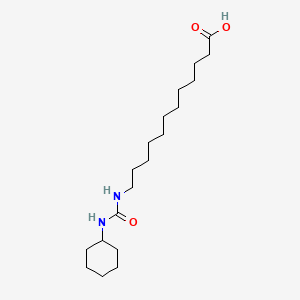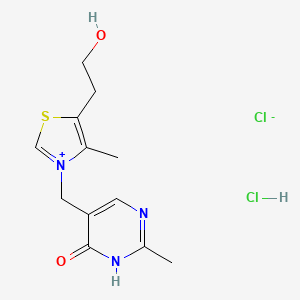
Chlorhydrate d’oxythiamine
Vue d'ensemble
Description
L'oxythiamine (chlorure hydrochlorure) est un antimetabolite de la thiamine qui agit comme un antagoniste de la thiamine. Il est connu pour sa capacité à inhiber la transcétolase, une enzyme impliquée dans la synthèse non oxydative du ribose. Ce composé a montré un potentiel significatif dans l'inhibition de la prolifération des cellules cancéreuses et l'induction de l'apoptose .
Applications De Recherche Scientifique
Oxythiamine (chloride hydrochloride) has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
The primary target of Oxythiamine chloride hydrochloride is Transketolase (TK) . Transketolase is a key enzyme that controls the nonoxidative branch of the pentose phosphate pathway .
Mode of Action
Oxythiamine chloride hydrochloride is a thiamine antagonist . It inhibits the activity of transketolase by competing with thiamine, a cofactor of transketolase . This interaction results in the suppression of the non-oxidative synthesis of ribose .
Biochemical Pathways
By inhibiting transketolase, Oxythiamine chloride hydrochloride affects the pentose phosphate pathway . This pathway is crucial for the production of ribose 5-phosphate, a precursor for the synthesis of nucleotides. The inhibition of transketolase leads to a decrease in the non-oxidative synthesis of ribose .
Pharmacokinetics
It’s known that the compound is converted by thiamine pyrophosphokinase to oxythiamine pyrophosphate, a more active form of the drug .
Result of Action
The inhibition of transketolase by Oxythiamine chloride hydrochloride leads to a decrease in the synthesis of ribose, which in turn reduces RNA and DNA synthesis . This can induce cell apoptosis and inhibit cell proliferation . In cancer cells, this can lead to a decrease in tumor cell proliferation .
Analyse Biochimique
Biochemical Properties
Oxythiamine chloride hydrochloride interacts with transketolase, an enzyme that controls the nonoxidative branch of the pentose phosphate pathway . It acts as an inhibitor of this enzyme, thereby affecting the biochemical reactions that the enzyme is involved in .
Cellular Effects
Oxythiamine chloride hydrochloride has been shown to have significant effects on various types of cells. For instance, it has been found to sensitize human hepatocellular carcinoma cells to sorafenib, thereby aiding in tumor suppression . It also inhibits the nonoxidative synthesis of ribose and decreases RNA and DNA synthesis in MIA PaCa-2 pancreatic cancer cells .
Molecular Mechanism
At the molecular level, Oxythiamine chloride hydrochloride exerts its effects by inhibiting the enzyme transketolase . This inhibition disrupts the nonoxidative branch of the pentose phosphate pathway, which is crucial for the production of NADPH and ribose 5-phosphate, two key molecules involved in cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of Oxythiamine chloride hydrochloride on cells have been observed to be dose and time-dependent . For example, it has been shown to inhibit the proliferation of A549 cells in a progressively dose and time-dependent manner .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Oxythiamine chloride hydrochloride in animal models are limited, it’s known that the compound has significant effects on tumor cell proliferation and can induce cell cycle arrest and apoptosis in certain cancer models .
Metabolic Pathways
Oxythiamine chloride hydrochloride is involved in the pentose phosphate pathway by virtue of its inhibition of the enzyme transketolase . This enzyme plays a crucial role in the nonoxidative branch of the pathway, which is responsible for the production of NADPH and ribose 5-phosphate .
Transport and Distribution
While specific information on the transport and distribution of Oxythiamine chloride hydrochloride within cells and tissues is limited, it is known that the compound acts as a thiamine transport inhibitor in human mammary epithelial cells and breast cancer cell lines .
Subcellular Localization
Given its role as a thiamine antagonist and transketolase inhibitor, it is likely that it localizes to the cytoplasm where these biochemical reactions take place .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : L'oxythiamine (chlorure hydrochlorure) peut être synthétisée par réaction de la thiamine avec un agent oxydant. Le processus implique la conversion de la thiamine en oxythiamine, suivie de l'addition d'acide chlorhydrique pour former le sel hydrochlorure. Les conditions de réaction comprennent généralement une température et un pH contrôlés pour garantir la stabilité du composé .
Méthodes de production industrielle : La production industrielle de l'oxythiamine (chlorure hydrochlorure) implique une synthèse à grande échelle utilisant des méthodes similaires à celles utilisées en laboratoire, mais optimisées pour un rendement et une pureté plus élevés. Le processus comprend l'utilisation de réactifs de haute pureté et de techniques de purification avancées telles que la cristallisation et la chromatographie pour obtenir le produit final .
Types de réactions :
Oxydation : L'oxythiamine peut subir des réactions d'oxydation, conduisant à la formation de divers dérivés oxydés.
Réduction : Elle peut également être réduite dans des conditions spécifiques pour produire des formes réduites du composé.
Substitution : L'oxythiamine peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Réactifs de substitution : Halogènes, agents alkylants.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits de l'oxythiamine, ainsi que des composés substitués avec différents groupes fonctionnels .
4. Applications de la recherche scientifique
L'oxythiamine (chlorure hydrochlorure) a un large éventail d'applications de recherche scientifique :
Médecine : Investigé pour ses propriétés anticancéreuses, en particulier dans l'inhibition de la prolifération des cellules cancéreuses et l'induction de l'apoptose
Industrie : Utilisé dans la synthèse de divers composés bioactifs et comme outil pour l'étude des voies métaboliques.
5. Mécanisme d'action
L'oxythiamine (chlorure hydrochlorure) exerce ses effets en inhibant la transcétolase, une enzyme qui joue un rôle crucial dans la branche non oxydative de la voie des pentoses phosphates. En inhibant la transcétolase, l'oxythiamine perturbe la synthèse du ribose, qui est essentiel à la synthèse des acides nucléiques. Cette perturbation entraîne une diminution de la synthèse de l'ARN et de l'ADN, ce qui aboutit finalement à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses .
Composés similaires :
Thiamine (Vitamine B1) : La forme naturelle de la vitamine, essentielle à divers processus métaboliques.
Pyrithiamine : Un autre antagoniste de la thiamine, utilisé pour induire une carence en thiamine dans les modèles expérimentaux.
Déhydrothiamine : Un dérivé de la thiamine avec des effets inhibiteurs similaires sur la transcétolase.
Unicité : L'oxythiamine (chlorure hydrochlorure) est unique en son genre par son effet inhibiteur puissant sur la transcétolase et sa capacité à induire l'apoptose dans les cellules cancéreuses. Contrairement à d'autres antagonistes de la thiamine, l'oxythiamine a montré un potentiel significatif dans la recherche anticancéreuse en raison de son mécanisme d'action spécifique et de son efficacité pour réduire la croissance tumorale .
Comparaison Avec Des Composés Similaires
Thiamine (Vitamin B1): The natural form of the vitamin, essential for various metabolic processes.
Pyrithiamine: Another thiamine antagonist, used to induce thiamine deficiency in experimental models.
Dehydrothiamine: A derivative of thiamine with similar inhibitory effects on transketolase.
Uniqueness: Oxythiamine (chloride hydrochloride) is unique in its potent inhibitory effect on transketolase and its ability to induce apoptosis in cancer cells. Unlike other thiamine antagonists, oxythiamine has shown significant potential in anticancer research due to its specific mechanism of action and effectiveness in reducing tumor growth .
Propriétés
IUPAC Name |
5-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methyl-1H-pyrimidin-6-one;chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S.2ClH/c1-8-11(3-4-16)18-7-15(8)6-10-5-13-9(2)14-12(10)17;;/h5,7,16H,3-4,6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYQKVVWNZFPJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCO.Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614-05-1 | |
| Record name | Thiazolium, 3-[(1,6-dihydro-2-methyl-6-oxo-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-, chloride, hydrochloride (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxythiamine chloride hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OXYTHIAMINE CHLORIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM0RL1Q94J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






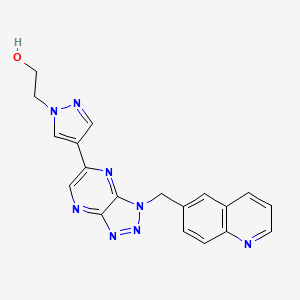

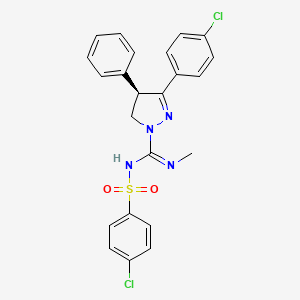

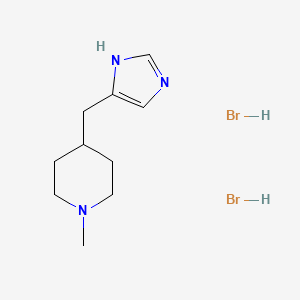
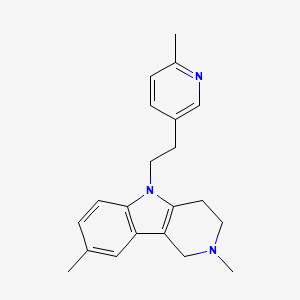
![1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine](/img/structure/B1663026.png)

